(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide
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Overview
Description
(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide is a complex organic compound that features a Boc-protected amino group, a pyridyl group, and a diphenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide typically involves multiple steps, including the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the pyridyl and diphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with various enzymes and receptors. The pyridyl and diphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-amino-3-(3,5-dimethoxy-phenyl)-propionic acid
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to be used in specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C33H35N3O5 |
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Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(3,5-dimethoxypyridin-4-yl)anilino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H35N3O5/c1-33(2,3)41-32(38)36-30(28(22-12-8-6-9-13-22)23-14-10-7-11-15-23)31(37)35-25-18-16-24(17-19-25)29-26(39-4)20-34-21-27(29)40-5/h6-21,28,30H,1-5H3,(H,35,37)(H,36,38) |
InChI Key |
YLCJUXZWWSFLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=C(C=NC=C4OC)OC |
Origin of Product |
United States |
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